2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C6H3ClIN3 and its molecular weight is 279.46 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry and agricultural sciences due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₆H₃ClIN₃
- Molecular Weight : 279.47 g/mol
- Appearance : White crystalline solid
- Melting Point : 179–183 °C
- Solubility : Soluble in organic solvents, poorly soluble in water
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in various cellular processes. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit receptor tyrosine kinases, particularly those involved in macrophage differentiation, such as CSF1R (Colony-Stimulating Factor 1 Receptor) . This inhibition can lead to therapeutic effects against conditions such as cancer and inflammatory diseases.
- Nucleic Acid Interference : Similar compounds have demonstrated potential antiviral and anticancer properties by interfering with nucleic acid synthesis and inhibiting specific enzymes critical for cellular replication .
Structure-Activity Relationship (SAR)
The unique halogenation pattern of this compound contributes significantly to its biological activity. Variations in the structure can lead to differences in potency against various biological targets. For example:
Compound Name | Structure Features | Notable Activity/Use |
---|---|---|
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | Chlorine at position 4 | Pharmaceutical intermediate |
6-Chloro-7-iodo-deazapurine | Deazapurine core | Antiviral properties |
4-Iodo-5-chloro-7H-pyrrolo[2,3-d]pyrimidine | Iodine at position 4 | Potential anticancer activity |
The halogen substituents influence the compound's reactivity and interaction with biological macromolecules, enhancing its selectivity for certain targets .
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, one derivative was shown to exhibit significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 29 to 59 µM . Notably, it demonstrated comparable activity to established tyrosine kinase inhibitors (TKIs) like sunitinib against EGFR and VEGFR2 with IC50 values of approximately 40 to 204 nM.
Mechanistic Insights
Mechanistic studies revealed that treatment with certain derivatives led to cell cycle arrest and apoptosis in HepG2 cells. The upregulation of pro-apoptotic proteins such as caspase-3 and Bax was observed, along with downregulation of anti-apoptotic proteins like Bcl-2 . These findings suggest that the compound may induce apoptosis through specific signaling pathways.
Properties
IUPAC Name |
2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-6-10-1-3-4(8)2-9-5(3)11-6/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGBAXNIILKLJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680570 | |
Record name | 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060815-90-8 | |
Record name | 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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